molecular formula C7H3Br3O B1640386 2,4,6-Tribromobenzaldehyde CAS No. 45859-98-1

2,4,6-Tribromobenzaldehyde

Cat. No.: B1640386
CAS No.: 45859-98-1
M. Wt: 342.81 g/mol
InChI Key: TXDCDOVILUDCMT-UHFFFAOYSA-N
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Description

2,4,6-Tribromobenzaldehyde is an organic compound with the molecular formula C7H3Br3O. It is a derivative of benzaldehyde, where three hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2, 4, and 6 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Tribromobenzaldehyde can be synthesized through the bromination of benzaldehyde. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2, 4, and 6 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Tribromobenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4,6-Tribromobenzaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-tribromobenzaldehyde involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzyme function and affect various biochemical pathways .

Comparison with Similar Compounds

    2,4,6-Trichlorobenzaldehyde: Similar structure but with chlorine atoms instead of bromine.

    2,4,6-Trifluorobenzaldehyde: Fluorine atoms replace the bromine atoms.

    2,4,6-Trinitrobenzaldehyde: Nitro groups replace the bromine atoms.

Uniqueness: 2,4,6-Tribromobenzaldehyde is unique due to the presence of bromine atoms, which impart distinct chemical properties such as higher reactivity in substitution reactions and specific biological activity .

Properties

IUPAC Name

2,4,6-tribromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O/c8-4-1-6(9)5(3-11)7(10)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDCDOVILUDCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C=O)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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